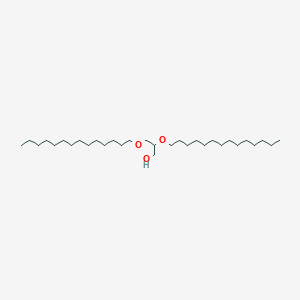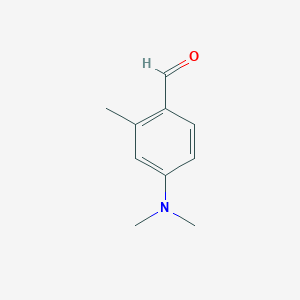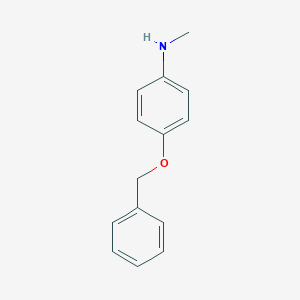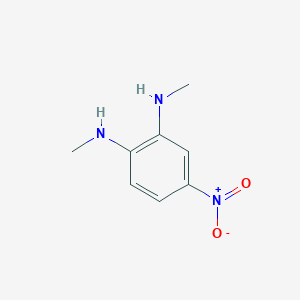
n-methylhexamethyleneimine
Übersicht
Beschreibung
It is a saturated nitrogen-containing ring structure, which makes it a member of the azepine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-methylhexamethyleneimine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,6-diaminohexane can be achieved using acidic or basic catalysts to form the seven-membered ring structure . Another method involves the reduction of 1-methyl-1H-azepine using hydrogenation techniques .
Industrial Production Methods
In industrial settings, the production of hexahydro-1-methyl-1H-azepine typically involves large-scale cyclization reactions. These reactions are carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product . The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
n-methylhexamethyleneimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert hexahydro-1-methyl-1H-azepine into more saturated compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides or hydroxylated derivatives, while reduction can produce more saturated amines .
Wissenschaftliche Forschungsanwendungen
n-methylhexamethyleneimine has several scientific research applications:
Wirkmechanismus
The mechanism of action of hexahydro-1-methyl-1H-azepine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the ring structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their function . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
n-methylhexamethyleneimine can be compared with other similar compounds such as:
Hexahydroazepine: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
Hexamethylenimine: Another seven-membered nitrogen-containing ring, but with different substituents and properties.
Benzodiazepines: Although structurally different, they share some chemical properties and applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-6-4-2-3-5-7-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKXSWKWGHYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152342 | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-95-6 | |
| Record name | N-Methylazepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VHX6HCK77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Azelastine, containing the Hexahydro-1-methyl-1H-azepine moiety, impact vascular permeability in hypersensitivity reactions?
A1: Research indicates that Azelastine, a compound containing the Hexahydro-1-methyl-1H-azepine moiety, exhibits a suppressive effect on vascular permeability increases during hypersensitivity reactions in guinea pigs. [] Specifically, in a study utilizing the reversed passive Arthus (RPA) reaction model, Azelastine pretreatment significantly reduced the extravasation of Evan's blue dye, a marker for vascular permeability. [] This effect was observed to be independent of antihistamine mechanisms, as traditional antihistamines like triprolidine, chlorpheniramine, and pyrilamine did not demonstrate similar results. [] Interestingly, Azelastine did not affect vascular responses in the tuberculin reaction model, suggesting its mechanism of action is specific to certain types of hypersensitivity reactions. []
Q2: Does the Hexahydro-1-methyl-1H-azepine structure within Azelastine play a role in inhibiting histamine release?
A2: While the provided abstracts do not directly address this question, one study demonstrates that Azelastine can inhibit histamine release induced by the calcium ionophore A23187. [] Further research is needed to elucidate whether the Hexahydro-1-methyl-1H-azepine moiety specifically contributes to this inhibitory effect. Exploring structure-activity relationships through modifications of this moiety and subsequent evaluation of histamine release inhibition could provide valuable insights.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


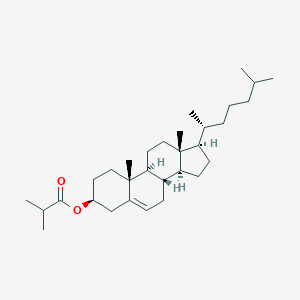

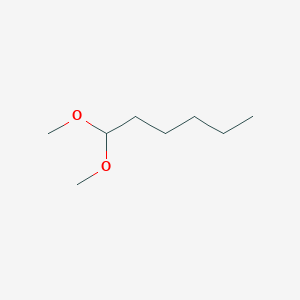
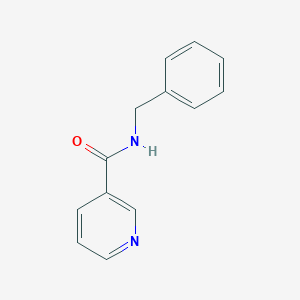
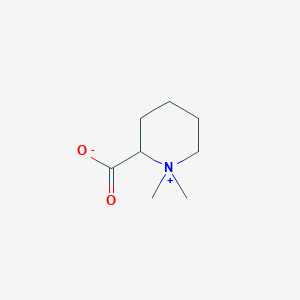
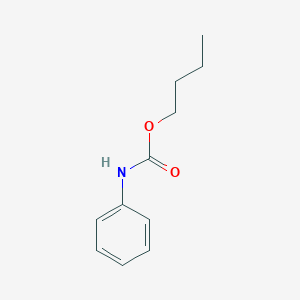
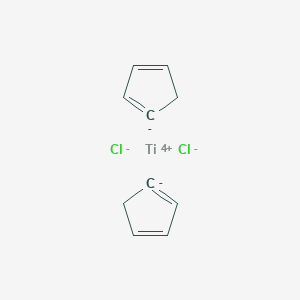
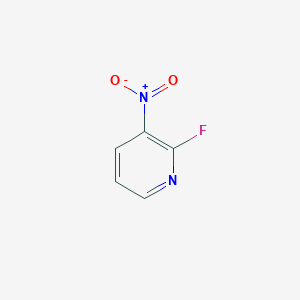
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)
